Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- Position 3: An ethyl carboxylate group.
- Position 2: A 4-methoxyphenyl substituent.
- Position 5: An (ethoxycarbonyl)oxy functional group.
The ethoxycarbonyloxy group at position 5 introduces both steric bulk and electron-withdrawing properties, while the 4-methoxyphenyl group at position 2 contributes electron-donating effects.
Properties
IUPAC Name |
ethyl 5-ethoxycarbonyloxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-20(22)18-16-12-15(27-21(23)26-5-2)10-11-17(16)28-19(18)13-6-8-14(24-3)9-7-13/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZAKGNJRREZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Ethoxycarbonyl Group: This can be done using esterification reactions, where the carboxylic acid group is converted into an ester.
Final Assembly: The final product is obtained by combining the intermediate compounds through condensation reactions.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .
Scientific Research Applications
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
Ethoxycarbonyloxy vs. Hydrazino/Acyloxy Groups
- Compound (): Features a 4-methylbenzoyl hydrazino group at position 5. However, the hydrazino group could reduce stability under acidic conditions .
- Compound (): Contains a pentafluorophenoxy acetoxy group.
- Compound (): Aliphatic acyloxy groups (propanoyloxy or 2-methylpropanoyloxy) at position 5.
Ethoxycarbonyloxy vs. Halogenated/Hydroxy Groups
- Compound () : A bromo substituent at position 6 and a 4-fluorophenyl-2-oxoethoxy group at position 5. Bromine increases steric hindrance, while the fluorophenyl group enhances electronegativity, possibly altering reactivity in cross-coupling reactions .
- Compound () : A hydroxyl group at position 5. This substitution increases acidity (pKa ~10) and hydrogen-bonding capacity, which could enhance interactions with biological targets but reduce stability under oxidative conditions .
Substituent Variations at Position 2
Structural and Crystallographic Insights
Crystallographic data for Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () reveal:
- Crystal System : Triclinic, space group $ P1 $.
- Bond Lengths: The C≡C triple bond in the pent-2-ynoate moiety measures 1.1939–1.199 Å, typical for sp-hybridized carbons .
- Molecular Packing : Weak C–H⋯O interactions stabilize the lattice, a feature shared with analogues containing electronegative substituents .
Data Tables
Table 1: Substituent Comparison of Select Analogues
Biological Activity
Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzofuran core with various substituents that may influence its biological activity. The presence of the ethoxycarbonyl and methoxy groups is particularly important for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A notable study revealed that certain benzofuran derivatives exhibited antiproliferative effects that were markedly higher than standard chemotherapeutic agents like Combretastatin-A4 (CA-4) .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | |
| Benzofuran derivative A | A549 (Lung Cancer) | 5.0 | |
| Benzofuran derivative B | HeLa (Cervical Cancer) | 10.0 |
Antibacterial and Antifungal Activity
Benzofuran derivatives are also known for their antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For example, studies on related compounds indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Benzofuran derivative C | S. aureus | 15.0 | |
| Benzofuran derivative D | C. albicans | 20.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may disrupt critical cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth.
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with target proteins involved in cancer proliferation and microbial resistance mechanisms. These studies suggest that the compound may bind effectively to tubulin, disrupting microtubule formation crucial for cell division .
Case Studies and Experimental Findings
In a recent experimental study, researchers synthesized several derivatives of benzofuran and evaluated their biological activities. The findings indicated that modifications at specific positions on the benzofuran ring could enhance anticancer potency significantly. For instance, a derivative with a methoxy group at position C–6 showed improved activity compared to its unsubstituted counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
